

Girolline: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Girolline*

Cat. No.: *B1194364*

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Abstract

Girolline is a marine-derived 2-aminoimidazole alkaloid that has garnered significant interest in the scientific community for its potent biological activities. Initially isolated from the marine sponge *Cymbastela cantharella*, it has demonstrated notable antitumor, antimalarial, and anti-inflammatory properties.[1][2] The primary mechanism of action of **Girolline** is the inhibition of protein synthesis, a process it accomplishes through a novel, sequence-selective modulation of the eukaryotic translation initiation factor 5A (eIF5A).[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of **Girolline**. Detailed experimental protocols for key assays and visualizations of its signaling pathway are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

Girolline, also known as giracodazole, is a relatively small molecule with the chemical formula $C_6H_{11}ClN_4O$. [6][7] Its structure features a central 2-aminoimidazole ring linked to a chlorohydrin moiety.

Table 1: Chemical Identifiers for **Girolline**

Identifier	Value
IUPAC Name	3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol
SMILES	<chem>C1=C(NC(=N1)N)C(C(CN)Cl)O</chem>
Molecular Formula	C ₆ H ₁₁ ClN ₄ O
CAS Number	110883-46-0

Physicochemical and Pharmacological Properties

Physicochemical Properties

A summary of the key physicochemical properties of **Girolline** is presented in Table 2. Specific experimental data for melting point and aqueous solubility are not readily available in the current literature.

Table 2: Physicochemical Properties of **Girolline**

Property	Value	Source
Molecular Weight	190.63 g/mol	PubChem[7]
XLogP3	-1.4	PubChem[7]
Hydrogen Bond Donors	4	PubChem
Hydrogen Bond Acceptors	4	PubChem
Rotatable Bond Count	4	PubChem

Pharmacological Properties

Girolline exhibits a range of biological activities, with its primary effect being the potent inhibition of protein synthesis. This activity underpins its observed antitumor, antimalarial, and anti-inflammatory effects.

Table 3: Summary of Pharmacological Activities and Quantitative Data

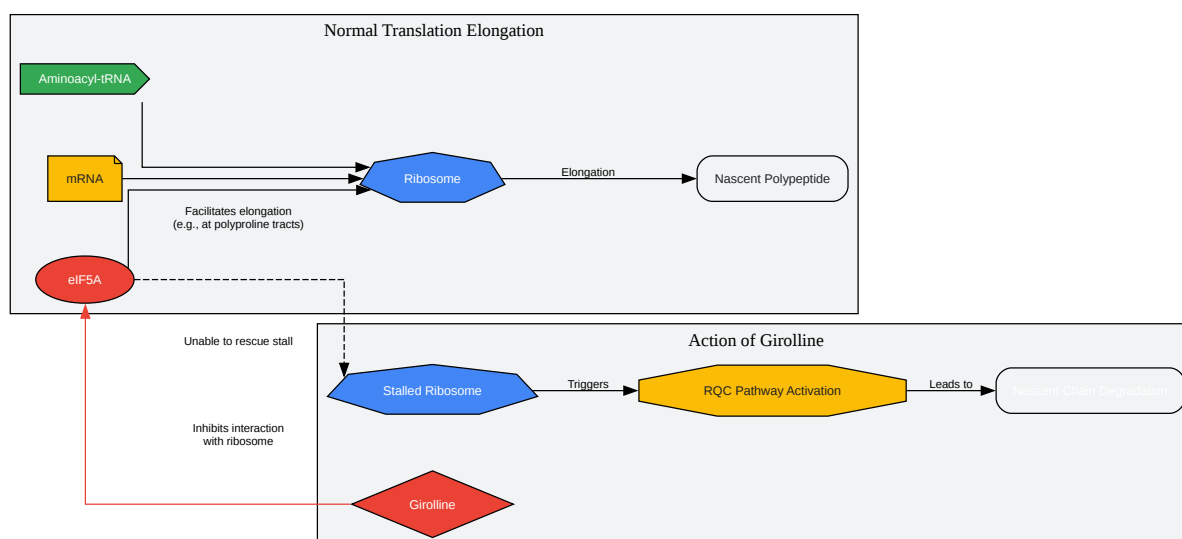
Activity	Cell Line / Organism	IC ₅₀	Notes
Antimalarial	Plasmodium falciparum (four strains)	77 - 215 nM	Exhibits 100% inhibition of parasitic growth. Shows synergistic effects with chloroquine.[1]
Antitumor	Murine P388 and L1210 leukemia	Not specified	Demonstrates significant antitumor activity in vivo.[2]
Anti-inflammatory	Human peripheral blood mononuclear cells and macrophages	Not specified	Inhibits signaling through MyD88-dependent and -independent TLRs (TLR2, 3, 4, 5, and 7) and reduces cytokine production.[1][8]
Protein Synthesis Inhibition	HEK293T cells	Dose-dependent decrease	Observed via metabolic labeling with O-propargyl puromycin (OP-puro). [3][5]
Cell Cycle Arrest	Various tumor cell lines	Not specified	Induces G2/M cell cycle arrest.[9][10]

Mechanism of Action: Modulation of eIF5A and Ribosome Stalling

Girolline's mechanism of action is distinct from many other protein synthesis inhibitors. It does not act as a general inhibitor but rather as a sequence-selective modulator of the eukaryotic translation initiation factor 5A (eIF5A).[3][5]

eIF5A is a highly conserved protein that facilitates the translation of mRNAs containing difficult-to-translate sequences, such as polyproline tracts. It binds to the E-site of the ribosome and promotes the elongation of the polypeptide chain.

Girolline interferes with the interaction between eIF5A and the ribosome.[3][5] This interference leads to the stalling of ribosomes on specific mRNA sequences, particularly those encoding poly-lysine (AAA codons) and poly-proline.[3] The stalled ribosomes can then trigger the Ribosome-associated Quality Control (RQC) pathway, which leads to the degradation of the nascent polypeptide chain.[3][4][11] This premature degradation of proteins is believed to contribute significantly to the cytotoxicity of **Girolline**.^[4]



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Figure 1: Mechanism of action of **Girolline** on protein synthesis.

Experimental Protocols

Isolation of **Girolline** from Marine Sponges

The isolation of **Girolline** from its natural source, the marine sponge *Cymbastela cantharella*, typically involves the following steps:

- **Collection and Preparation:** The sponge is collected and immediately frozen to preserve its chemical constituents. The frozen sponge is then lyophilized (freeze-dried) to remove water.
- **Extraction:** The dried sponge material is homogenized and extracted sequentially with solvents of increasing polarity, commonly starting with methanol followed by dichloromethane.
- **Solvent Partitioning:** The combined crude extracts are concentrated, resuspended in water, and then partitioned against immiscible organic solvents like ethyl acetate and butanol to separate compounds based on their polarity. **Girolline** is typically found in the more polar aqueous fraction.
- **Chromatographic Purification:** The bioactive fraction is subjected to further purification using various chromatographic techniques, such as column chromatography (e.g., silica gel, reversed-phase) and high-performance liquid chromatography (HPLC), to isolate pure **Girolline**.

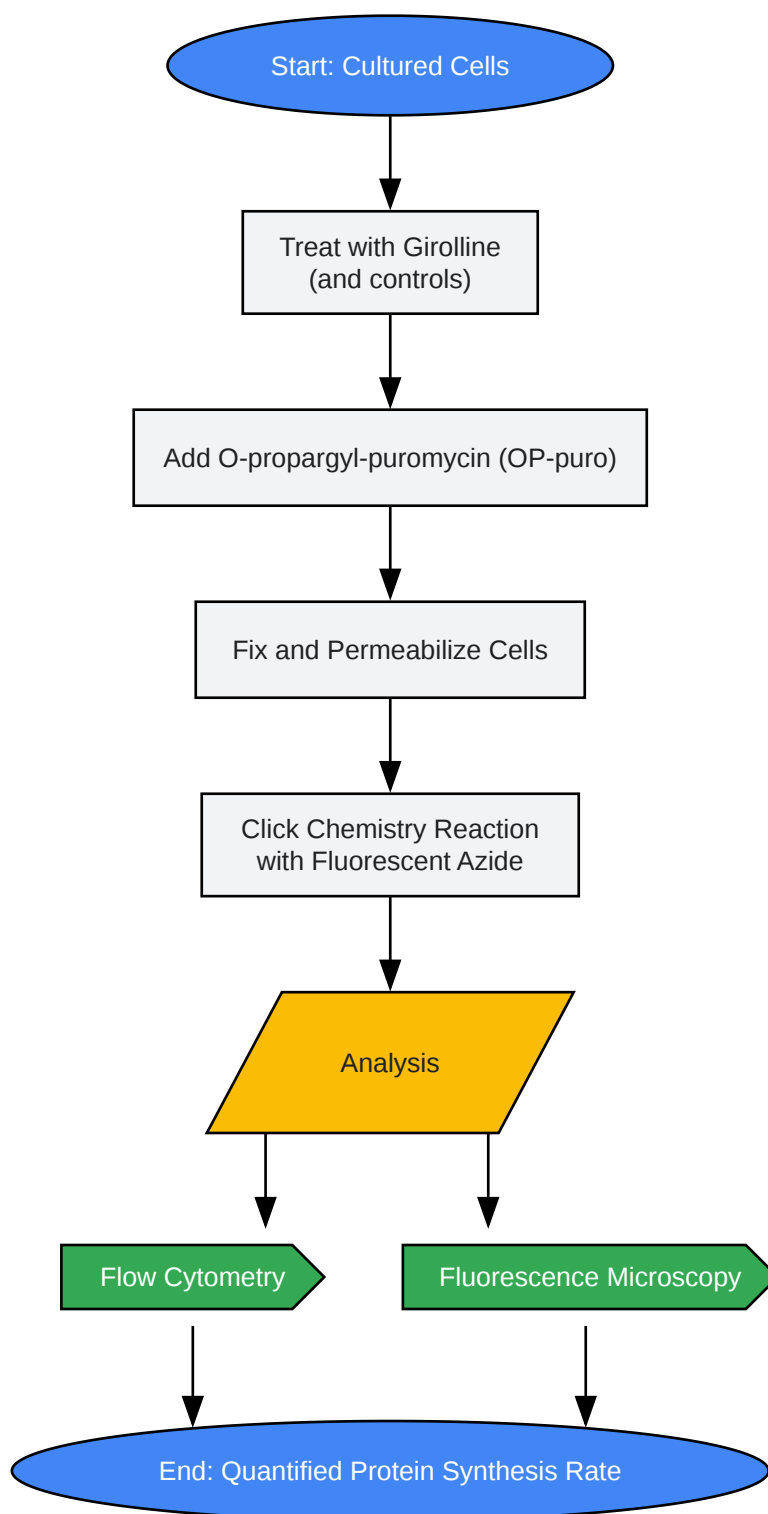
Total Synthesis of **Girolline**

While a detailed step-by-step protocol for the total synthesis of **Girolline** is extensive, a general synthetic strategy has been reported.[8] The synthesis is typically carried out under an inert atmosphere in oven-dried glassware. The key steps involve the construction of the 2-aminoimidazole ring and the stereoselective formation of the chlorohydrin side chain. Characterization of the synthetic product and intermediates is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Protein Synthesis Inhibition Assay using O-propargyl-puromycin (OP-puro)

This assay measures the rate of global protein synthesis in cells.

- **Cell Culture and Treatment:** Cells are cultured to the desired confluency and then treated with various concentrations of **Girolline** for a specified duration. A positive control for protein synthesis inhibition (e.g., cycloheximide) and a negative control (vehicle) are included.
- **OP-puro Labeling:** OP-puro, an alkyne analog of puromycin, is added to the cell culture medium. OP-puro is incorporated into the C-terminus of newly synthesized polypeptide chains, leading to their termination.
- **Cell Fixation and Permeabilization:** The cells are washed, fixed (e.g., with paraformaldehyde), and permeabilized (e.g., with Triton X-100 or saponin) to allow the entry of detection reagents.
- **Click Chemistry Reaction:** A fluorescent azide (e.g., Alexa Fluor 488 azide) is added to the cells. The azide reacts with the alkyne group of the incorporated OP-puro via a copper(I)-catalyzed alkyne-azide cycloaddition (Click chemistry), resulting in fluorescently labeled nascent proteins.
- **Analysis:** The fluorescence intensity of the cells is quantified using either flow cytometry or fluorescence microscopy. A decrease in fluorescence in **Girolline**-treated cells compared to the control indicates inhibition of protein synthesis.



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Figure 2: Experimental workflow for the OP-puro protein synthesis inhibition assay.

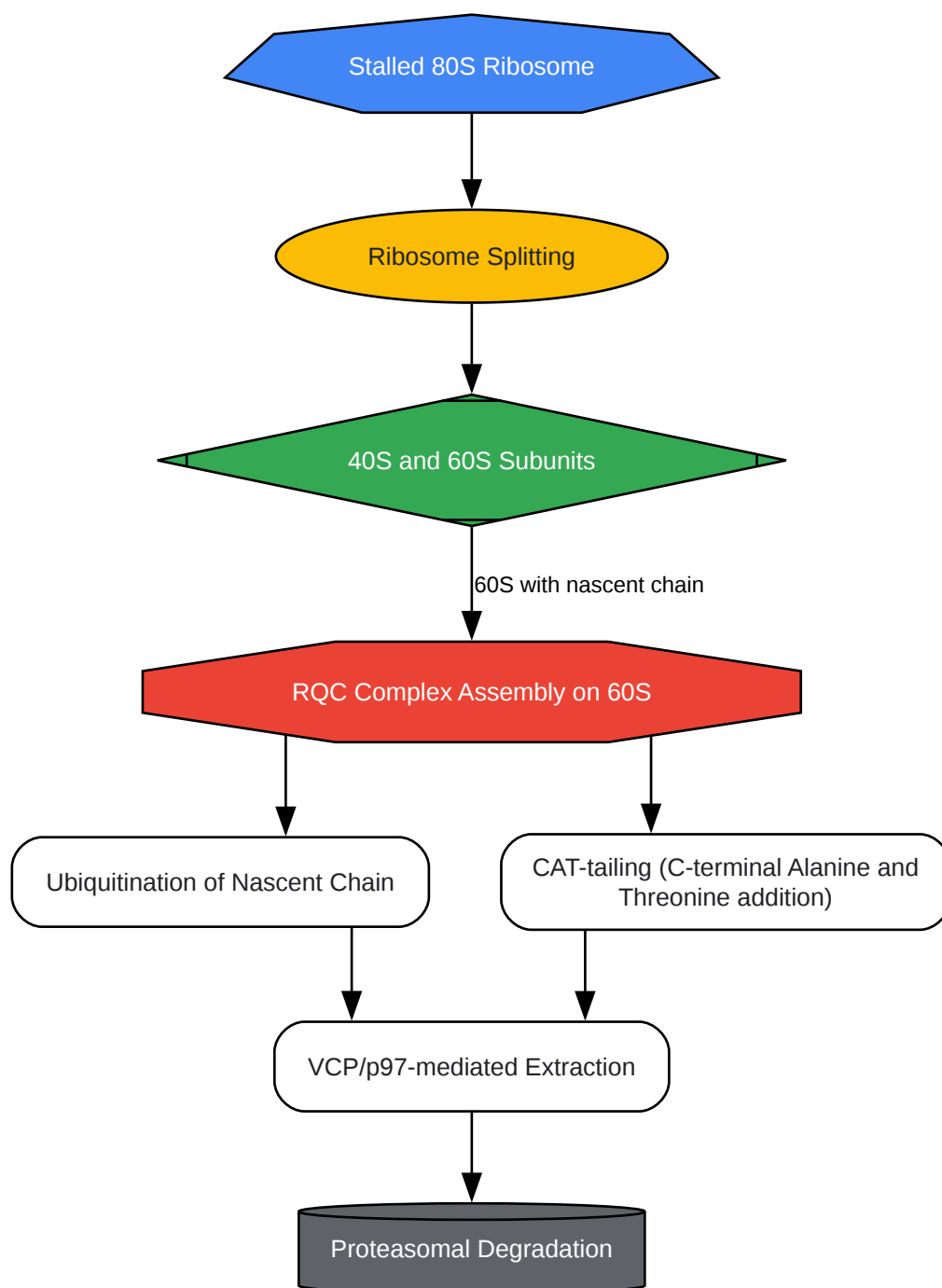
Polysome Profiling

This technique is used to analyze the translational status of mRNAs by separating ribosomes based on the number of associated ribosomes.

- **Cell Lysis:** Cells are treated with a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA. The cells are then lysed in a buffer that preserves the integrity of the polysomes.
- **Sucrose Gradient Preparation:** A continuous sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.
- **Ultracentrifugation:** The cell lysate is carefully layered on top of the sucrose gradient and centrifuged at high speed. During centrifugation, cellular components separate based on their size and density.
- **Fractionation and Analysis:** The gradient is fractionated from top to bottom, and the absorbance at 254 nm is continuously monitored. The resulting profile shows peaks corresponding to free ribosomal subunits, monosomes (single ribosomes), and polysomes (multiple ribosomes on a single mRNA). A decrease in the polysome fraction relative to the monosome fraction in **Girolline**-treated cells indicates an inhibition of translation initiation or elongation.

Ribosome-associated Quality Control (RQC) Pathway

When ribosomes stall due to factors like **Girolline**'s interference with eIF5A, the cell activates the RQC pathway to resolve the stalled complex and degrade the aberrant nascent polypeptide.



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Figure 3: Simplified overview of the Ribosome-associated Quality Control (RQC) pathway.

Conclusion and Future Directions

Girolline is a promising natural product with a unique mechanism of action that targets protein synthesis through the modulation of eIF5A. Its potent antitumor and antimalarial activities make

it an attractive lead compound for drug discovery. Further research is warranted to fully elucidate its structure-activity relationships, optimize its pharmacokinetic properties, and explore its therapeutic potential in various disease models. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of **Girolline** and related compounds.

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